![molecular formula C23H22 B14658933 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene CAS No. 47281-31-2](/img/structure/B14658933.png)
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene is an organic compound with a complex structure that includes a phenanthrene backbone and a 4-methylphenyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 4-methylphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
1,2-Di-p-tolylethane: Similar structure with two 4-methylphenyl groups.
4,4’-Dimethylbibenzyl: Contains two 4-methylphenyl groups connected by an ethane bridge.
特性
CAS番号 |
47281-31-2 |
|---|---|
分子式 |
C23H22 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-[2-(4-methylphenyl)ethyl]-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C23H22/c1-17-9-11-18(12-10-17)13-14-20-6-4-8-23-21-7-3-2-5-19(21)15-16-22(20)23/h2-3,5-7,9-12,15-16H,4,8,13-14H2,1H3 |
InChIキー |
WBPPLZZZWUXETC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCC2=CCCC3=C2C=CC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


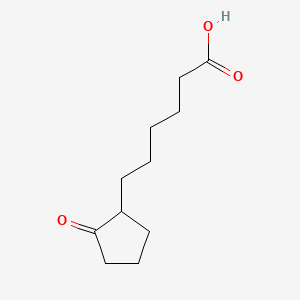
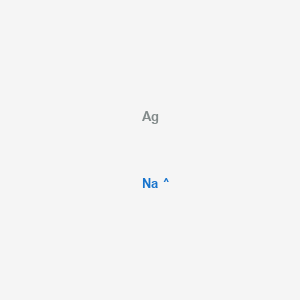
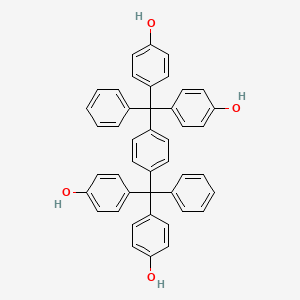
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
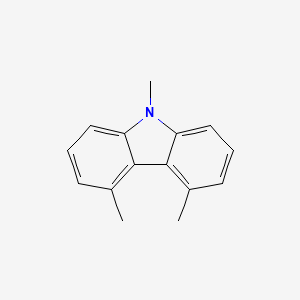


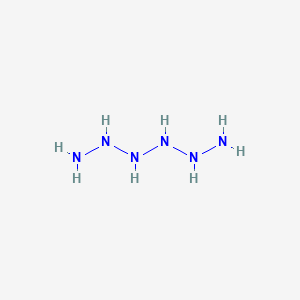
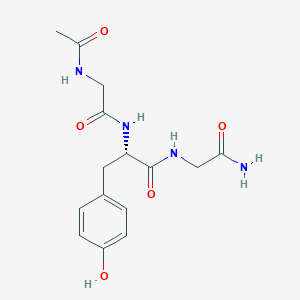
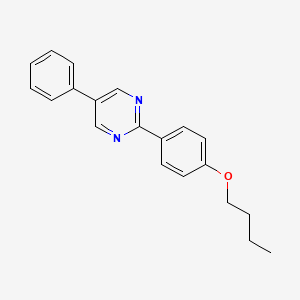
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
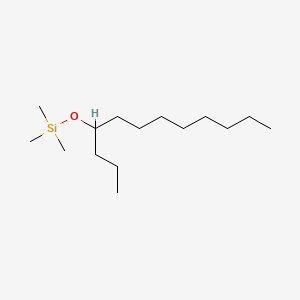

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
